N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide

Description

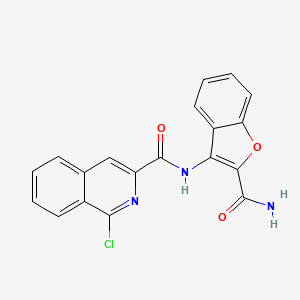

N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide is a synthetic small molecule characterized by a benzofuran scaffold fused with an isoquinoline-carboxamide moiety. The 2-carbamoyl substitution on the benzofuran ring and the 1-chloro substituent on the isoquinoline core distinguish it structurally from related compounds.

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O3/c20-17-11-6-2-1-5-10(11)9-13(22-17)19(25)23-15-12-7-3-4-8-14(12)26-16(15)18(21)24/h1-9H,(H2,21,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHGQCSTGFZDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Isoquinoline and benzofuran moieties contribute to its biological activity.

- Functional Groups : The presence of carbamoyl and chloro groups enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that substituted quinoline derivatives can inhibit the growth of mycobacterial species, including Mycobacterium tuberculosis . The structure-activity relationship (SAR) suggests that modifications in the benzofuran and isoquinoline structures can enhance antimicrobial efficacy.

| Compound | Activity Against M. tuberculosis | IC50 (µM) |

|---|---|---|

| N-cycloheptylquinoline-2-carboxamide | Higher than standard (isoniazid) | 7.5 |

| This compound | Pending further study | TBD |

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies on related benzofuran derivatives, which have shown promising results in inhibiting cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial and cancer cell metabolism.

- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimycobacterial Activity

In a study investigating a series of substituted quinoline derivatives, researchers found that certain compounds exhibited higher activity against M. tuberculosis than traditional treatments like isoniazid. This highlights the potential for this compound to serve as a lead compound in developing new antimycobacterial agents .

Case Study 2: Anticancer Efficacy

A comparative study on various benzofuran derivatives revealed that modifications in the structure led to enhanced cytotoxicity against specific cancer cell lines. These findings suggest that this compound could be further investigated for its potential in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide and analogous compounds identified in the evidence:

Key Observations:

Benzofuran vs. Bicyclic Systems: Unlike JNJ-54717793, which employs a rigid 7-azabicyclo[2.2.1]heptane core for CNS targeting, the benzofuran-isoquinoline hybrid in the target compound may offer distinct conformational flexibility for binding to non-neuronal targets .

Substituent Effects: The 1-chloro group on the isoquinoline ring contrasts with the trifluoromethyl or cyano groups in MOP and NAT-2, which are known to enhance metabolic stability and lipophilicity .

Thiazolidinone vs. Isoquinoline: NAT-1 and NAT-2 utilize a thiazolidinone scaffold linked to nicotinamide, suggesting a focus on redox or metabolic pathways, whereas the isoquinoline-carboxamide system may prioritize kinase or protease inhibition .

Pharmacokinetic and Pharmacodynamic Considerations

While pharmacokinetic data for this compound are unavailable, comparisons can be inferred:

- Solubility : The carbamoyl group on benzofuran may improve aqueous solubility compared to MOP’s trifluoromethylsulfanylbenzamide, which is highly lipophilic .

- Metabolic Stability: The chloro substituent on isoquinoline could reduce oxidative metabolism relative to JNJ-54717793’s fluoropyrimidinyl group, which is prone to CYP450-mediated degradation .

Q & A

Q. How can researchers design analogs to explore SAR without compromising bioactivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the chloro group with fluorine or methyl to balance steric and electronic effects .

- Scaffold hopping : Replace the isoquinoline core with quinazoline or naphthyridine, as seen in related kinase inhibitors .

- Fragment-based design : Use X-ray crystallography to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.